4-Methyl-6-morpholino-2,3-quinolinedicarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

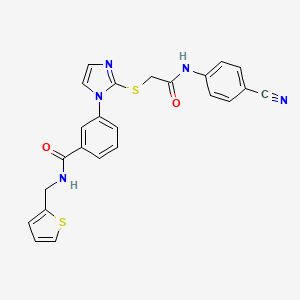

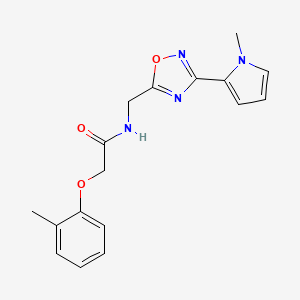

4-Methyl-6-morpholino-2,3-quinolinedicarboxylic acid is a chemical compound with the CAS Number: 866039-85-2. It has a molecular weight of 316.31 and its IUPAC name is 4-methyl-6-(4-morpholinyl)-2,3-quinolinedicarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16N2O5/c1-9-11-8-10 (18-4-6-23-7-5-18)2-3-12 (11)17-14 (16 (21)22)13 (9)15 (19)20/h2-3,8H,4-7H2,1H3, (H,19,20) (H,21,22). This code provides a specific representation of the molecular structure .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

The synthesis and chemical transformations of 6-(morpholine-4-sulfonyl)-quinoline-2,3,4-tricarboxylic acid, closely related to 4-Methyl-6-morpholino-2,3-quinolinedicarboxylic acid, involve a key step via the Pfitzinger reaction, leading to compounds with potential pharmacological activities (Kravchenko et al., 2006).

Photophysical Properties

Solvatochromic shift studies on similar compounds, like 4-methyl-7-(4-morpholinyl)-2H Pyrano [2,3- b ] Pyridin-2-one, highlight their potential as sensitive and selective compounds for studying various biological systems due to their efficient fluorescence properties (Deepa et al., 2013).

Antiallergic and Antiviral Applications

New antiallergic pyrano [3,2-g]quinoline-2,8-dicarboxylic acids have been synthesized with potential for topical treatment of asthma, demonstrating the ability to inhibit histamine release and indicating therapeutic evaluation for antiallergic agents (Cairns et al., 1985). Additionally, 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines show low toxicity, potent interferon inducers, and antiviral activities, with morpholine and 4-methyl-piperidine derivatives being the most active in this regard (Shibinskaya et al., 2010).

Caspase-3 Inhibition for Cancer Treatment

Pyrrolo[3,4-c]quinoline-1,3-diones, including morpholine derivatives, are identified as potent nonpeptide small molecule inhibitors of caspase-3, with several compounds showing significant inhibitory effects, indicating potential applications in cancer treatment (Kravchenko et al., 2005).

Anti-corrosion Properties

8-Hydroxyquinoline derivatives, including those with morpholine, exhibit significant anti-corrosion effectiveness for mild steel in acidic media. This suggests potential applications in protecting metals from corrosion, supported by gravimetric, electrochemical, and computational studies (Douche et al., 2020).

Safety And Hazards

The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

4-methyl-6-morpholin-4-ylquinoline-2,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5/c1-9-11-8-10(18-4-6-23-7-5-18)2-3-12(11)17-14(16(21)22)13(9)15(19)20/h2-3,8H,4-7H2,1H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWCFHOZEUCHAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC(=C1C(=O)O)C(=O)O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824545 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Methyl-6-morpholino-2,3-quinolinedicarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2759826.png)

![N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2759827.png)

![methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2759829.png)

![2-(2-chlorophenyl)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)acetamide](/img/structure/B2759833.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2759834.png)

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2759836.png)

![N-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propyl}-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2759838.png)

![8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2759839.png)

![N-(2-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2759845.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide](/img/structure/B2759846.png)